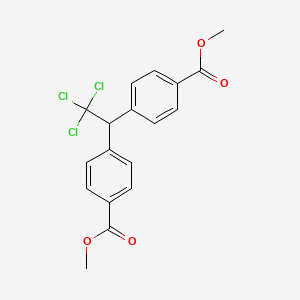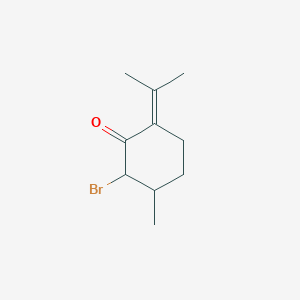
Ethynyl(dimethyl)(4-nitrophenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound that features an ethynyl group, two methyl groups, and a 4-nitrophenoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the silicon atom, displacing the chloride ion. The ethynyl group can be introduced through a subsequent reaction with an ethynylating agent such as ethynylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethynyl(dimethyl)(4-nitrophenoxy)silane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other functional groups.
Scientific Research Applications
Ethynyl(dimethyl)(4-nitrophenoxy)silane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethynyl(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, while the nitrophenoxy group can undergo electron transfer processes. The silicon atom provides unique reactivity due to its ability to form stable bonds with both carbon and oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Dimethyl(phenoxy)silane: Similar in having a phenoxy group attached to silicon but lacks the ethynyl and nitro groups.
Ethynyl(trimethyl)silane: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Uniqueness
Ethynyl(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of both the ethynyl and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54397-03-4 |
|---|---|
Molecular Formula |
C10H11NO3Si |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethynyl-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H11NO3Si/c1-4-15(2,3)14-10-7-5-9(6-8-10)11(12)13/h1,5-8H,2-3H3 |
InChI Key |
MFSAUGRDSDTJDB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)

![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)


![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)


